molecular formula C24H24O6 B4616294 Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate

Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate

Cat. No.: B4616294
M. Wt: 408.4 g/mol
InChI Key: LUGRPEQCLZKOBW-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In biological research, ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent .

Industry: The compound is used in the fragrance industry due to its pleasant odor. It is also employed in the synthesis of dyes and pigments, where its chromen-3-yl group plays a crucial role in color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of anhydrous ethanol and a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenacyloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate involves its interaction with various molecular targets. The chromen-3-yl group can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate stands out due to its phenacyloxy group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential pharmacological activities compared to its analogs .

Properties

IUPAC Name

ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-4-28-22(26)13-11-19-15(2)18-10-12-21(16(3)23(18)30-24(19)27)29-14-20(25)17-8-6-5-7-9-17/h5-10,12H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGRPEQCLZKOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=CC=C3)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
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Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
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Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
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Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
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Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate
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Ethyl 3-(4,8-dimethyl-2-oxo-7-phenacyloxychromen-3-yl)propanoate

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